Vilazodone was approved by the United States Food and Drug Administration in 2011 for the treatment of major depressive disorder. It belongs to a class of medications known as serotonin modulators, which includes selective serotonin reuptake inhibitors and other agents that affect serotonin pathways in the brain .
The synthesis of Vilazodone involves several methods, with notable variations in complexity and yield.
These methods illustrate the ongoing efforts to optimize vilazodone synthesis for better efficiency and safety.
Vilazodone has a complex molecular structure characterized by its indole core and piperazine ring. The molecular formula is , with a molecular weight of approximately 463.99 g/mol. The structure features various functional groups that contribute to its pharmacological activity.
Vilazodone undergoes several chemical reactions during its synthesis, including:
These reactions are crucial for building the complex architecture of vilazodone while maintaining high purity levels .
The mechanism of action of vilazodone involves:
This unique mechanism positions vilazodone as an effective treatment option for patients with major depressive disorder.
Vilazodone is primarily used in clinical settings for treating major depressive disorder. Its unique pharmacological profile allows it to be beneficial for patients who may not respond adequately to conventional antidepressants or who experience significant side effects from them.
Recent studies have also explored its potential applications in combination therapies or as part of treatment regimens for anxiety disorders due to its anxiolytic properties attributed to its action on serotonin receptors .
Vilazodone D8 (C₂₆H₁₉D₈N₅O₂) is a deuterium-labeled isotopologue of the antidepressant drug vilazodone, where eight hydrogen atoms (³H) are substituted with stable deuterium isotopes (²H). Its systematic IUPAC name is 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-2,2,3,3,5,5,6,6-octadeuterobenzofuran-2-carboxamide. Key identifiers include:
Table 1: Key Chemical Identifiers of Vilazodone D8
Property | Specification |
---|---|
Molecular Formula | C₂₆H₁₉D₈N₅O₂ |
Parent Drug | Vilazodone |
CAS Number (Free Base) | 1794789-93-7 |
Appearance | White to off-white solid |
Salt Form Availability | Hydrochloride (Synonyms: EMD 68843-d8) |
Deuterium labeling, exemplified by Vilazodone D8, exploits the kinetic isotope effect (KIE) to modulate drug metabolism without altering primary pharmacology. Key applications include:
Table 2: Impact of Deuterium Labeling on Drug Properties
Parameter | Unlabeled Vilazodone | Vilazodone D8 |
---|---|---|
Target Binding (SERT) | IC₅₀ = 0.5 nM | Comparable affinity |
Metabolic Stability | Moderate (CYP3A4 substrate) | Enhanced (Deuterium isotope effect) |
Primary Use | Therapeutic | Research tracer |
Deuterated antidepressants emerged from the need to optimize pharmacokinetics while retaining target engagement. Key milestones:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: